2-(甲硫基)噻唑-5-硼酸频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

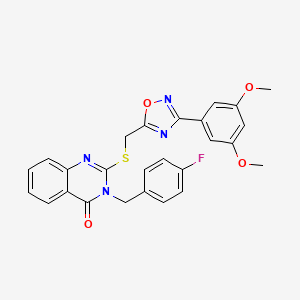

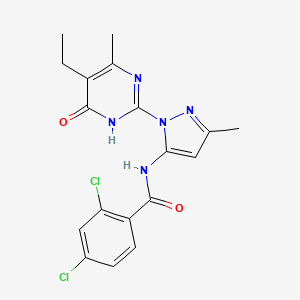

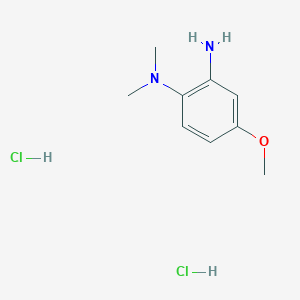

2-(Methylthio)thiazole-5-boronic acid pinacol ester is a chemical compound with the empirical formula C10H16BNO2S . It is a solid substance and is a valuable building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a boronic ester group . The molecular weight of the compound is 225.12 .Chemical Reactions Analysis

Boronic esters, including this compound, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Additionally, a process known as catalytic protodeboronation has been reported for alkyl boronic esters .Physical And Chemical Properties Analysis

This compound is a solid . It is part of a class of compounds known as boronic esters, which are generally stable and readily prepared .科学研究应用

Asymmetric Synthesis

2-(Methylthio)thiazole-5-boronic acid pinacol ester: is utilized in asymmetric synthesis to create enantioenriched molecules with high selectivity. The boronic ester moiety can undergo stereospecific transformations, retaining the enantioenrichment of the starting material. This is crucial for synthesizing compounds with specific stereochemistry, which is often required for biological activity .

Stereospecific Functionalizations

The compound serves as a precursor for stereospecific functionalizations, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers. This feature is particularly valuable in the pharmaceutical industry, where the introduction of such functionalities can significantly alter the medicinal properties of a compound .

Protodeboronation

Protodeboronation of 2-(Methylthio)thiazole-5-boronic acid pinacol ester is a key step in synthetic chemistry, allowing for the removal of the boron moiety and the introduction of other functional groups. This process is essential for the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Homologation Reactions

This boronic ester is used in homologation reactions, where the boron moiety is retained in the product. Such reactions are important for extending carbon chains and introducing functional groups at specific positions in the molecule, which is a common requirement in drug development and material science .

Radical-Polar Crossover Reactions

The compound is involved in radical-polar crossover reactions, a type of chemical reaction where a radical intermediate undergoes a polar reaction. This method is used to construct complex molecular architectures with high precision, which is beneficial for creating new materials with unique properties .

Suzuki-Miyaura Coupling

Lastly, 2-(Methylthio)thiazole-5-boronic acid pinacol ester plays a significant role in Suzuki-Miyaura coupling reactions. This cross-coupling reaction is widely used to form biaryl compounds, which are core structures in many pharmaceutical agents and organic materials .

作用机制

安全和危害

未来方向

Given the importance of boronic esters in organic synthesis and their role in key reactions like the Suzuki-Miyaura coupling, continued research into these compounds is likely. This may include the development of new synthesis methods, exploration of new reactions, and application in the synthesis of complex molecules .

属性

IUPAC Name |

2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2S2/c1-9(2)10(3,4)14-11(13-9)7-6-12-8(15-5)16-7/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGOIJMFZHZANS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)thiazole-5-boronic acid pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

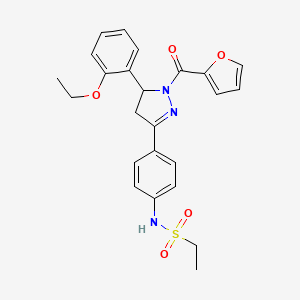

![ethyl 2-(2-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2863193.png)

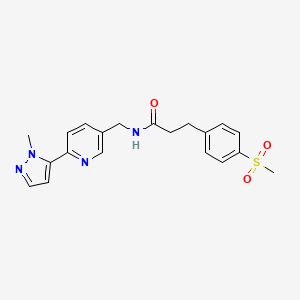

amino}methyl)aniline](/img/structure/B2863194.png)

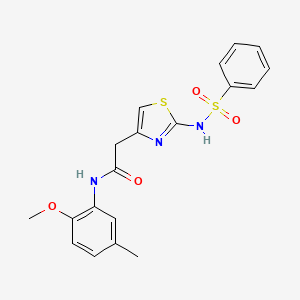

![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863211.png)